3-Ethoxy-2-[(6-methylpyridin-2-yl)amino]isonicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethoxy-2-[(6-methylpyridin-2-yl)amino]isonicotinonitrile is a complex organic compound that belongs to the class of isonicotinonitriles This compound is characterized by the presence of an ethoxy group, a methylpyridinyl group, and an amino group attached to an isonicotinonitrile core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxy-2-[(6-methylpyridin-2-yl)amino]isonicotinonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridinyl Intermediate: The initial step involves the synthesis of the 6-methylpyridin-2-yl intermediate. This can be achieved through a series of reactions starting from commercially available pyridine derivatives.
Introduction of the Ethoxy Group: The ethoxy group is introduced via an etherification reaction, where an appropriate ethylating agent is used under basic conditions.
Coupling with Isonicotinonitrile: The final step involves the coupling of the ethoxy-methylpyridinyl intermediate with isonicotinonitrile. This can be achieved through a nucleophilic substitution reaction, often facilitated by a suitable catalyst and under controlled temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve yield.
Chemical Reactions Analysis
Types of Reactions
3-Ethoxy-2-[(6-methylpyridin-2-yl)amino]isonicotinonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding nitro or carbonyl derivatives.
Reduction: Formation of amine or alcohol derivatives.
Substitution: Formation of substituted isonicotinonitrile derivatives.
Scientific Research Applications
3-Ethoxy-2-[(6-methylpyridin-2-yl)amino]isonicotinonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Ethoxy-2-[(6-methylpyridin-2-yl)amino]isonicotinonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 3-Ethoxy-6-methylpyridin-2-ylmethanol
- 2-(6-Methylpyridin-2-yl)isonicotinonitrile
Uniqueness
3-Ethoxy-2-[(6-methylpyridin-2-yl)amino]isonicotinonitrile is unique due to the presence of both an ethoxy group and an amino group attached to the isonicotinonitrile core. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
847901-92-2 |
---|---|
Molecular Formula |
C14H14N4O |
Molecular Weight |
254.29 g/mol |
IUPAC Name |
3-ethoxy-2-[(6-methylpyridin-2-yl)amino]pyridine-4-carbonitrile |
InChI |
InChI=1S/C14H14N4O/c1-3-19-13-11(9-15)7-8-16-14(13)18-12-6-4-5-10(2)17-12/h4-8H,3H2,1-2H3,(H,16,17,18) |
InChI Key |
DDVQWFSDTHBCOX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CN=C1NC2=CC=CC(=N2)C)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.